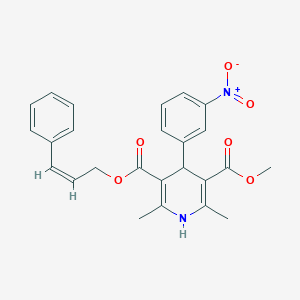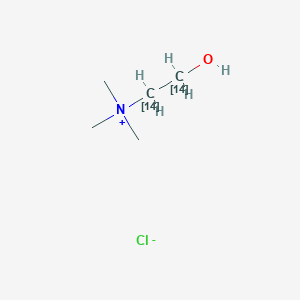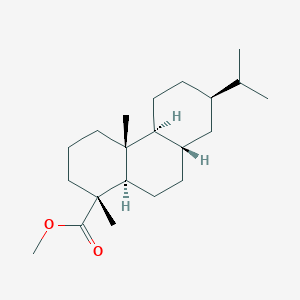
Methyl tetrahydroabietate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl tetrahydroabietate is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a derivative of abietic acid, which is a natural product found in coniferous trees. Methyl tetrahydroabietate has been synthesized using different methods and has been evaluated for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of methyl tetrahydroabietate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Biochemische Und Physiologische Effekte
Methyl tetrahydroabietate has been shown to have several biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. It has also been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl tetrahydroabietate in lab experiments is its potential use in cancer research. It has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. It is also relatively easy to synthesize and is stable under normal lab conditions. However, one of the limitations of using methyl tetrahydroabietate in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of methyl tetrahydroabietate. One area of research is in the development of new cancer treatments. Methyl tetrahydroabietate has been shown to have anti-tumor properties and could potentially be used in the development of new cancer drugs. Another area of research is in the study of its anti-inflammatory and antioxidant properties. Methyl tetrahydroabietate could potentially be used in the treatment of inflammatory diseases and as an antioxidant. Finally, more research is needed to fully understand the mechanism of action of methyl tetrahydroabietate and its potential uses in scientific research.
Conclusion:
Methyl tetrahydroabietate is a chemical compound that has been studied extensively for its potential use in scientific research. It has been synthesized using different methods and has been evaluated for its biochemical and physiological effects. Studies have shown that it has anti-tumor properties, can reduce inflammation, and act as an antioxidant. While there are limitations to its use in lab experiments, there are several future directions for the study of methyl tetrahydroabietate, including the development of new cancer treatments and the study of its anti-inflammatory and antioxidant properties.
Synthesemethoden
Methyl tetrahydroabietate can be synthesized using different methods, including the reduction of abietic acid and the hydrogenation of dehydroabietic acid. The reduction of abietic acid involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride. The hydrogenation of dehydroabietic acid involves the use of a catalyst such as platinum or palladium. Both methods have been used successfully in the synthesis of methyl tetrahydroabietate.
Wissenschaftliche Forschungsanwendungen
Methyl tetrahydroabietate has been studied for its potential use in scientific research. One of the main research applications is in the field of cancer research. Studies have shown that methyl tetrahydroabietate has anti-tumor properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases and as an antioxidant.
Eigenschaften
CAS-Nummer |
19941-28-7 |
|---|---|
Produktname |
Methyl tetrahydroabietate |
Molekularformel |
C21H36O2 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
methyl (1R,4aR,4bS,7R,8aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C21H36O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h14-18H,6-13H2,1-5H3/t15-,16+,17+,18-,20-,21-/m1/s1 |
InChI-Schlüssel |
FJHHBOWEISXQJX-ORAJIYJMSA-N |
Isomerische SMILES |
CC(C)[C@@H]1CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)OC)C |
SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C(=O)OC)C |
Kanonische SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C(=O)OC)C |
Andere CAS-Nummern |
19941-28-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



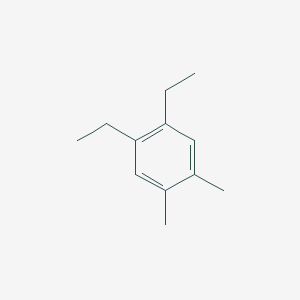
![Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-](/img/structure/B34358.png)
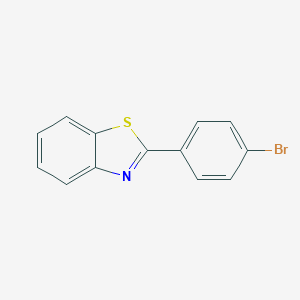
![Furo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B34362.png)


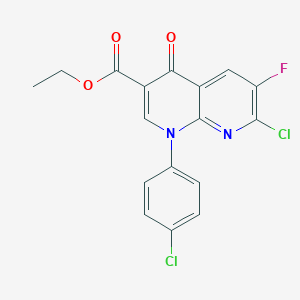

![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)
